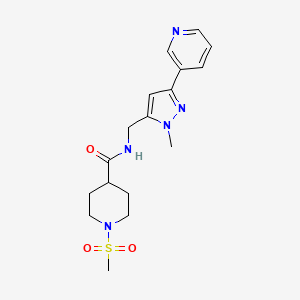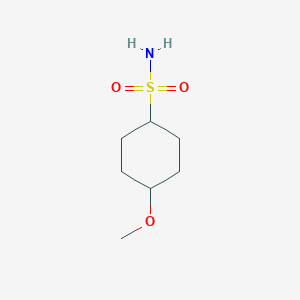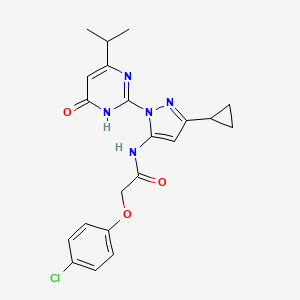
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" is a heterocyclic compound that appears to be related to a class of chemicals with potential biological activities. The structure suggests the presence of a pyrazole ring, a pyridine moiety, and a piperidine ring, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the pyrazole ring followed by the introduction of various substituents. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with N-mono-substituted hydrazines to afford the target compounds . Similarly, the synthesis of N-(substituted pyridinyl)-1-methyl(phenyl)-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives includes characterizing the target compounds by spectral data and bioassaying against phytopathogenic fungi .
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, and mass spectrometry. For example, novel heterocyclic compounds were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and HRMS investigation . The molecular docking studies are also performed to ascertain the probable binding model of the compounds, as seen in the case of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids .
Chemical Reactions Analysis
The chemical reactivity of these compounds often includes their ability to undergo further functionalization. For instance, NH-pyrazoles prepared from hydrazine hydrate can be further N-alkylated with alkyl halides . The antifungal activity of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides suggests that these compounds can interact with biological targets, indicating a potential for chemical reactions within biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. The presence of a piperidine ring, for example, is known to impart certain ADME (absorption, distribution, metabolism, and excretion) properties to the molecules . The synthesis process can also affect the physical properties, such as purity and yield, as demonstrated in the scalable synthesis of N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride .
科学的研究の応用
Molecular Interactions and Receptor Binding
One study provides insight into the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, emphasizing the importance of conformational analysis and the development of unified pharmacophore models. This research highlights the antagonist's steric binding interaction with the receptor, which is crucial for understanding how similar compounds, including "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide," could interact with biological targets (Shim et al., 2002).
Glycine Transporter 1 Inhibition
Research on the identification of potent and orally available glycine transporter 1 (GlyT1) inhibitors led to the discovery of compounds with a structural diversity that could influence the central nervous system. These findings could inform the development of new treatments for neurological disorders, indicating a potential application for compounds like "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" (Yamamoto et al., 2016).
Synthesis of Novel Compounds
Another study focused on the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols as novel fused heterobicycles, demonstrating the versatility of such compounds in creating new molecules with potential pharmacological properties. This suggests that "N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide" could be a precursor or a structural inspiration for synthesizing novel heterocyclic compounds (Karthikeyan et al., 2014).
特性
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-15(10-16(20-21)14-4-3-7-18-11-14)12-19-17(23)13-5-8-22(9-6-13)26(2,24)25/h3-4,7,10-11,13H,5-6,8-9,12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUQDJIQQSFVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2549886.png)
![N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2549890.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2549891.png)
![[3-Amino-5-[(3-methoxyphenyl)amino]-4-(phenylsulfonyl)thien-2-yl](4-fluorophenyl)methanone](/img/structure/B2549892.png)

![1-[(2-Methoxyphenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2549898.png)
![(1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydro-imidazo[2,1-f]purin-8-yl)-acetic acid](/img/structure/B2549899.png)

![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)
![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)

![4-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B2549906.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide;hydrochloride](/img/structure/B2549908.png)
![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)